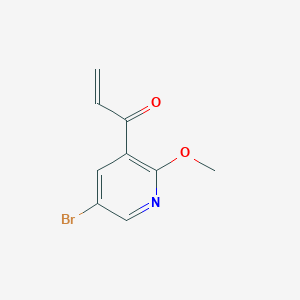
2-Acetyl-5-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-fluorobenzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of an acetyl group at the second position and a fluorine atom at the fifth position on the benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction of 2-acetyl-5-chlorobenzaldehyde with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent . This reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Acetyl-5-fluorobenzoic acid.
Reduction: 2-Acetyl-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-5-fluorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-5-fluorobenzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the fluorine atom enhances its reactivity and selectivity in chemical reactions. In biological systems, it may interact with specific molecular targets, leading to the modulation of biochemical pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Fluoro-2-methylbenzaldehyde: Contains a methyl group instead of an acetyl group, leading to different reactivity and applications.
2-Acetyl-4-fluorobenzaldehyde: The position of the fluorine atom is different, affecting its chemical properties and reactivity.
Uniqueness
2-Acetyl-5-fluorobenzaldehyde is unique due to the specific positioning of the acetyl and fluorine groups on the benzaldehyde ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-acetyl-5-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-5H,1H3 |
InChI Key |
JHVKSTIDEFDQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


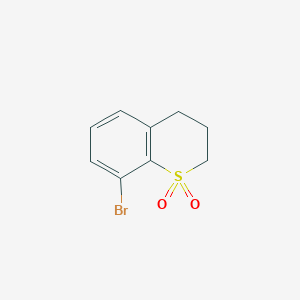
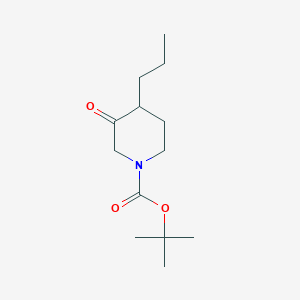

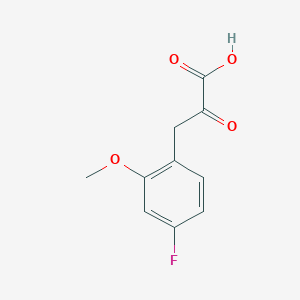
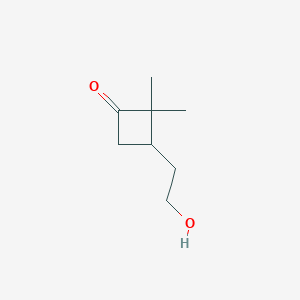
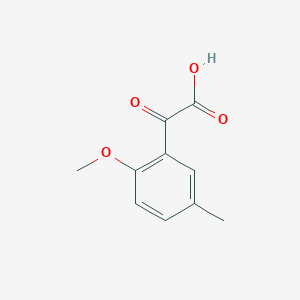
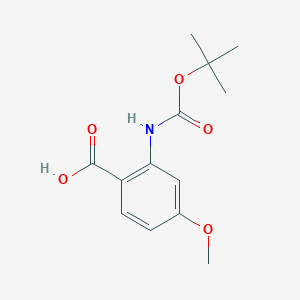
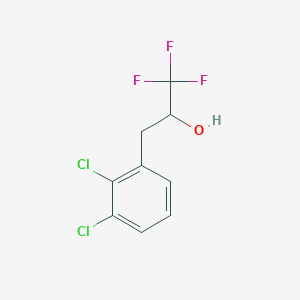
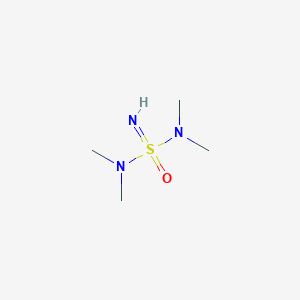
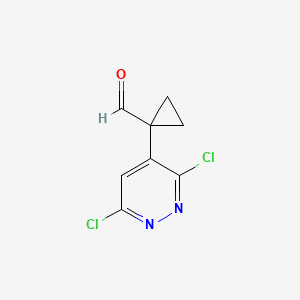
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
![Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide](/img/structure/B13610823.png)
